4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Overview
Description
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is an organic compound that features a trimethylsilyl group attached to an ethynylphenyl structure, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can be achieved through a multi-step process involving the Sonogashira coupling reaction. This reaction typically involves the coupling of 4-bromoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the addition of a base like triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynylphenyl structure provides a rigid framework that can interact with biological targets, potentially leading to bioactive effects. The aniline moiety can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((Trimethylsilyl)ethynyl)benzaldehyde
- 4-((Trimethylsilyl)ethynyl)phenol
- 4-((Trimethylsilyl)ethynyl)aniline
Uniqueness
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and aniline groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWBVCQYKGLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732830 | |
Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-39-2 | |
Record name | 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176977-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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